molecular formula C17H14F4N4 B2434062 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 338759-44-7

3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B2434062
CAS No.: 338759-44-7
M. Wt: 350.321
InChI Key: SRYMYXGAJGDPKP-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C17H14F4N4 and a molecular weight of 350.32 g/mol . This compound is intended for research and development applications in a laboratory setting exclusively. The structure of this compound, featuring a piperazine linker connected to fluorinated aryl systems, is characteristic of scaffolds investigated for potential biological activity. Compounds with similar piperazine and heteroaromatic motifs, such as the closely related 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, have been reported in scientific literature to exhibit notable pharmacological properties, including analgesic and anti-inflammatory activities . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability and membrane permeability. Therefore, this molecule serves as a valuable synthetic intermediate or building block for researchers in drug discovery, particularly in the synthesis and optimization of novel active compounds . It is crucial to note that the formation of nitrosamine impurities is a recognized concern during the synthesis of certain pharmaceuticals, especially those containing secondary amine precursors . As such, rigorous quality control and analytical testing are recommended to ensure the integrity of research findings. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for use in humans or animals.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N4/c18-13-1-3-14(4-2-13)24-5-7-25(8-6-24)16-9-12(17(19,20)21)11-23-15(16)10-22/h1-4,9,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYMYXGAJGDPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(N=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted piperazine or pyridine derivatives .

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and pyridine derivatives, such as:

Uniqueness

What sets 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile apart is its unique combination of a fluorophenyl group and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperazine moiety, which is known for its ability to interact with various biological targets, and a trifluoromethyl group that enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14F4N5\text{C}_{15}\text{H}_{14}\text{F}_4\text{N}_5

This compound includes:

  • Piperazine ring : A common scaffold in pharmacology.
  • Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.
  • Pyridine moiety : Often involved in receptor binding.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine component allows for modulation of these receptors, which can influence various physiological processes such as mood regulation and neuroprotection.

Target Interactions

Research indicates that compounds similar to this one can act as:

  • Serotonin reuptake inhibitors : Enhancing serotonin levels in synaptic clefts.
  • Dopamine receptor modulators : Potentially impacting conditions like schizophrenia and depression.

Biological Activity Assays

Several studies have evaluated the biological activity of this compound through various assays:

Antiviral Activity

A study highlighted the antiviral properties of similar trifluoromethyl pyridine derivatives against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The compound demonstrated significant protective effects, with some derivatives achieving over 80% inhibition at specific concentrations (e.g., EC50 values ranging from 18.4 to 54.5 µg/mL) .

Table 1: Antiviral Activity of Trifluoromethyl Pyridine Derivatives

CompoundVirus TypeProtective Activity (%)EC50 (µg/mL)
A16TMV79.120.2
A10CMV93.154.5
A9CMV62.4N/A

Neuroprotective Effects

The compound's neuroprotective potential has been assessed in models of neurodegeneration, showing promise in reducing oxidative stress markers and enhancing neuronal survival rates.

Case Studies

  • Case Study on Antiviral Efficacy : In a controlled laboratory setting, various derivatives including the target compound were tested against viral pathogens. Results indicated that compounds with the trifluoromethyl group exhibited enhanced antiviral activity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that favors fluorination for increased efficacy .
  • Neuropharmacological Assessment : In vivo studies demonstrated that administration of the compound led to improved cognitive function in rodent models subjected to stress-induced memory impairment. This effect was correlated with increased levels of serotonin and dopamine in the brain .

Q & A

Q. What are the common synthetic routes for synthesizing 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile, and what key reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For example:

  • Piperazine Substitution : Reacting 5-(trifluoromethyl)pyridine-2-carbonitrile derivatives with 1-(4-fluorophenyl)piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 12–24 hours. Catalysts like K₂CO₃ or Cs₂CO₃ improve yields by deprotonating the piperazine nitrogen .
  • Coupling Reactions : Palladium-catalyzed Buchwald-Hartwig amination can link the piperazine moiety to the pyridine core. Optimizing ligand choice (e.g., Xantphos) and temperature (90–110°C) minimizes side products .
    Critical Factors : Solvent polarity, catalyst loading, and stoichiometric ratios of reactants significantly impact purity and yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is often required .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm). ¹⁹F NMR confirms trifluoromethyl (-CF₃) and fluorophenyl groups .
  • Mass Spectrometry : High-resolution LC/MS (ESI+) validates molecular weight (422.45 g/mol) and detects fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral angles. Single-crystal diffraction (Cu-Kα radiation) is ideal for confirming the piperazine-pyridine spatial arrangement .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

  • Enzyme Inhibition Assays : Test inhibition of kinases or GPCRs (e.g., dopamine receptors) using fluorescence polarization or radiometric assays. Piperazine derivatives often target CNS pathways .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. IC₅₀ values guide dose-response studies .
  • Molecular Docking : Preliminary docking with AutoDock Vina predicts binding affinities to targets like 5-HT receptors, leveraging structural analogs from herbicide studies .

Advanced Research Questions

Q. How can computational modeling predict the biological targets and binding modes of this compound?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions over 100–200 ns. Analyze hydrogen bonding (e.g., pyridine nitrogen with catalytic residues) and hydrophobic packing (CF₃ groups) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to optimize substituents (e.g., fluorophenyl vs. chlorophenyl) .
  • Pharmacophore Modeling : Define essential features (e.g., piperazine NH as H-bond donors) using Schrödinger’s Phase, aligning with known active compounds .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Orthogonal Assays : Cross-validate enzyme inhibition results with cellular assays (e.g., cAMP accumulation for GPCR activity) .
  • Purity Analysis : Use HPLC-MS to rule out impurities (>95% purity required). Contradictions may arise from residual solvents or byproducts affecting assay outcomes .
  • Dose-Response Curves : Test a broader concentration range (nM–μM) to identify non-linear effects or off-target interactions .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering core pharmacophores?

  • Prodrug Design : Introduce ester or amide prodrug moieties at the pyridine carbonitrile group to enhance solubility. Hydrolysis in vivo regenerates the active compound .
  • Metabolic Stability : Modify the piperazine ring with methyl groups (e.g., 3-methylpiperazine) to reduce CYP450-mediated oxidation. Assess stability in liver microsomes .
  • LogP Optimization : Replace the trifluoromethyl group with hydrophilic substituents (e.g., -SO₂NH₂) to lower octanol-water partition coefficients, improving bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Fragment Replacement : Systematically substitute the fluorophenyl group with bioisosteres (e.g., thiophene or pyridyl) and compare IC₅₀ values in kinase assays .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity. Training sets should include analogs from pesticide and anticancer studies .
  • Crystallographic Data : Overlay SHELX-refined structures of analogs to identify conserved binding motifs (e.g., piperazine positioning in receptor pockets) .

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